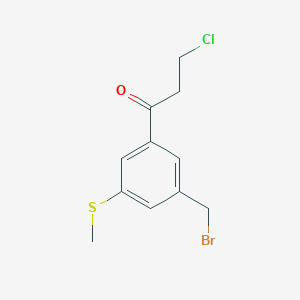
1-(3-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-1-one is an organic compound that features a bromomethyl group, a methylthio group, and a chloropropanone moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-1-one typically involves the bromination of a precursor compound followed by chlorination. One common method includes:
Bromination: The precursor compound, 3-(methylthio)phenylpropan-1-one, is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromomethyl group.
Chlorination: The brominated intermediate is then subjected to chlorination using thionyl chloride or phosphorus trichloride to introduce the chloropropanone moiety.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-1-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the chloropropanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, or other substituted derivatives.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include alcohols.
Scientific Research Applications
1-(3-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of potential pharmaceutical agents due to its reactive functional groups.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-1-one depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromomethyl group acts as an electrophile, attracting nucleophiles to form new bonds.
Oxidation: The methylthio group undergoes oxidation to form sulfoxides or sulfones, altering the electronic properties of the molecule.
Reduction: The carbonyl group is reduced to an alcohol, changing the molecule’s reactivity and solubility.
Comparison with Similar Compounds
1-(3-(Bromomethyl)phenyl)-3-chloropropan-1-one: Lacks the methylthio group, making it less versatile in certain reactions.
1-(3-(Methylthio)phenyl)-3-chloropropan-1-one: Lacks the bromomethyl group, reducing its reactivity in nucleophilic substitution reactions.
Uniqueness: 1-(3-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-1-one is unique due to the presence of both bromomethyl and methylthio groups, allowing it to participate in a wider range of chemical reactions and making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C11H12BrClOS |
|---|---|
Molecular Weight |
307.63 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-5-methylsulfanylphenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H12BrClOS/c1-15-10-5-8(7-12)4-9(6-10)11(14)2-3-13/h4-6H,2-3,7H2,1H3 |
InChI Key |
XSOJTYHQIZMXCK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC(=C1)C(=O)CCCl)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















